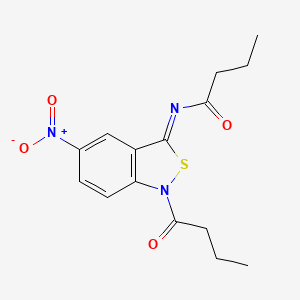

N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide

Description

N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a benzisothiazole derivative featuring a nitro (-NO₂) group at the 5-position, a 1-oxobutyl substituent on the nitrogen atom, and a butanamide moiety. The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilicity and influence reactivity in catalytic or synthetic pathways.

Properties

CAS No. |

106532-63-2 |

|---|---|

Molecular Formula |

C15H17N3O4S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(1-butanoyl-5-nitro-2,1-benzothiazol-3-ylidene)butanamide |

InChI |

InChI=1S/C15H17N3O4S/c1-3-5-13(19)16-15-11-9-10(18(21)22)7-8-12(11)17(23-15)14(20)6-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

SRAMWJZTQSCDDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisothiazole ring, nitration, and subsequent functionalization to introduce the butanamide group. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various catalysts to facilitate the formation of the benzisothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisothiazole ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Chlorinated Benzisothiazol Derivatives

A structurally related compound, 3-chloro-N-[1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene]propanamide (CAS 148174-23-6), shares the benzisothiazol core but differs in substituents . Key distinctions include:

- Substituent Effects: The target compound’s nitro group contrasts with the chloro substituents in the analog.

- Stability : Chloro substituents may enhance steric and electronic stability compared to nitro groups, which are prone to reduction under certain conditions.

- Molecular Weight : The target compound (C₁₇H₂₀N₄O₄S) has a higher molecular weight than the chloro analog (C₁₃H₁₁Cl₂N₂O₂S), influencing solubility and bioavailability.

Table 1: Substituent and Property Comparison

Comparison with Benzoimidazol and Acetamide Derivatives

Compounds such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () feature acetamide moieties and aromatic systems but lack the benzisothiazol core .

- Heterocyclic Systems: Benzisothiazol derivatives (target) may exhibit distinct electronic properties compared to benzoimidazol or indolinone systems due to sulfur’s electronegativity and ring strain.

- Substituent Influence : The bromobenzyl group in the acetamide analog () contributes to moderate pKa (~5.41), while the nitro group in the target compound likely lowers pKa further, enhancing acidity.

Research Findings and Implications

- Reactivity : The nitro group in the target compound may facilitate metal-catalyzed C–H activation reactions, similar to N,O-bidentate directing groups (), though direct evidence is lacking .

- Biological Potential: Benzisothiazol derivatives are explored for antimicrobial and anticancer activity. The nitro group’s electrophilicity could enhance interactions with biological targets compared to chloro or methyl substituents.

- Physicochemical Properties : The 1-oxobutyl chain in the target compound may improve lipid solubility relative to shorter alkyl chains, affecting membrane permeability.

Biological Activity

N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.378 g/mol

- CAS Number : 106532-63-2

This compound belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities including antimicrobial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for microbial survival.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity.

Antimicrobial Properties

Research indicates that benzisothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that this compound could potentially possess similar properties.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Toxicological Profile

The toxicity profile of benzisothiazole derivatives has been evaluated in various studies. The acute toxicity (LD50) for related compounds has been reported as follows:

| Compound | LD50 (mg/kg) | Test Subject |

|---|---|---|

| Benzisothiazolinone | 670 (oral) | Rats |

| This compound | TBD | TBD |

The specific LD50 for this compound has not been definitively established in the literature but is expected to be within a similar range based on structural analogs.

Case Study 1: Antifungal Activity

A study conducted on a series of benzisothiazole derivatives demonstrated broad-spectrum antifungal activity. The compound was tested against several fungal strains with promising results, indicating a potential therapeutic application in treating fungal infections.

Case Study 2: Dermal Absorption

In a dermal absorption study involving related benzisothiazole compounds, it was found that these compounds could penetrate skin layers effectively. This raises considerations for both therapeutic applications and safety assessments regarding skin exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.